molecular formula C10H12O3 B12672905 3-(2-Furyl)propyl acrylate CAS No. 94088-36-5

3-(2-Furyl)propyl acrylate

Cat. No.: B12672905
CAS No.: 94088-36-5
M. Wt: 180.20 g/mol
InChI Key: XEIFSOMSFBBKNY-UHFFFAOYSA-N
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Description

3-(2-Furyl)propyl acrylate: is an organic compound with the molecular formula C10H12O3 . It is an ester formed from the reaction of acrylic acid and 3-(2-furyl)propanol. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-furyl)propyl acrylate typically involves the esterification of acrylic acid with 3-(2-furyl)propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purities. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Furyl)propyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Furyl)propyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-furyl)propyl acrylate largely depends on its functional groups. The acrylate group can undergo polymerization reactions, forming long polymer chains. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. The molecular targets and pathways involved in these reactions are primarily determined by the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 3-(2-Furyl)propyl acrylate is unique due to its combination of the furan ring and acrylate ester, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of polymers and advanced materials .

Properties

CAS No.

94088-36-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(furan-2-yl)propyl prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h2-3,5,7H,1,4,6,8H2

InChI Key

XEIFSOMSFBBKNY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC1=CC=CO1

Origin of Product

United States

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